Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)-

Description

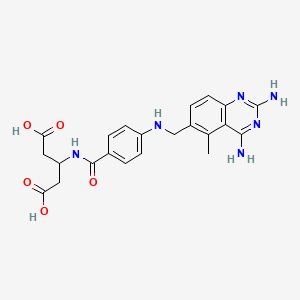

This compound features a pentanedioic acid backbone substituted with a benzoyl-linked 2,4-diamino-5-methylquinazoline moiety. The quinazoline core, a bicyclic heteroaromatic system with two nitrogen atoms, is critical for bioactivity, as seen in antifolates and kinase inhibitors. The benzoyl-amino linker facilitates interactions with target proteins, while the pentanedioic acid moiety introduces polarity, balancing solubility and binding affinity.

Properties

CAS No. |

69827-75-4 |

|---|---|

Molecular Formula |

C22H24N6O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

3-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H24N6O5/c1-11-13(4-7-16-19(11)20(23)28-22(24)27-16)10-25-14-5-2-12(3-6-14)21(33)26-15(8-17(29)30)9-18(31)32/h2-7,15,25H,8-10H2,1H3,(H,26,33)(H,29,30)(H,31,32)(H4,23,24,27,28) |

InChI Key |

WSUHKUHBZFBXJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Intermediate

- The 2,4-diamino-5-methyl-6-quinazoline nucleus is generally synthesized via cyclization of appropriately substituted anthranilic acid derivatives with formamide or related reagents.

- The methyl substitution at the 5-position is introduced via methylation of the quinazoline ring precursors or by using methyl-substituted starting materials.

- Amino groups at positions 2 and 4 are introduced or preserved through controlled nitration and reduction steps or by using diamino-substituted precursors.

Preparation of the Benzoyl Amino Linker

- The para-substituted benzoyl moiety bearing an amino group is prepared by selective functionalization of 4-aminobenzoic acid derivatives.

- The methylene amino linker connecting the quinazoline to the benzoyl group is introduced by alkylation of the amino group on the benzoyl ring with a chloromethyl derivative of the quinazoline.

Coupling to Pentanedioic Acid

- The final step involves amide bond formation between the amino group on the benzoyl-quinazoline intermediate and the carboxyl group of pentanedioic acid.

- This coupling is typically achieved using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or via activated esters under mild conditions to preserve sensitive functional groups.

- Protection/deprotection strategies may be employed to avoid side reactions on the multiple amino groups.

Representative Synthetic Route (Based on Analogous Patent Methods)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2,4-diamino-5-methyl-6-quinazoline | Cyclization of substituted anthranilic acid with formamide derivatives | Control of methyl substitution and amino groups essential |

| 2 | Synthesis of 4-(aminomethyl)benzoyl intermediate | Functionalization of 4-aminobenzoic acid; alkylation with chloromethyl quinazoline | Use of polar aprotic solvents (e.g., dimethylformamide) enhances yield |

| 3 | Coupling of benzoyl-quinazoline intermediate with pentanedioic acid | Amide bond formation using carbodiimide coupling agents | Mild conditions to avoid hydrolysis or side reactions |

| 4 | Purification and isolation | Recrystallization or chromatographic methods | Ensures high purity of final compound |

Detailed Example from Related Patent Literature

- A closely related compound, methotrexate (N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamic acid), is synthesized by alkylation of diethyl N-[4-(methylamino)benzoyl]-glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide in polar aprotic solvents such as dimethylsulfoxide at room temperature.

- The chloromethyl derivative is prepared by reacting the corresponding hydroxymethyl compound with thionyl chloride under solvent-free conditions.

- After alkylation, hydrolysis of the ester groups yields the free acid form.

- This method highlights the utility of chloromethyl heterocyclic intermediates and polar aprotic solvents for efficient coupling.

Solvent and Catalyst Considerations

- Polar aprotic solvents (dimethylformamide, dimethylsulfoxide) are preferred for alkylation steps due to their ability to stabilize charged intermediates and enhance nucleophilicity.

- Potassium iodide acts as a catalyst to facilitate halide exchange and improve alkylation efficiency.

- Hydrolysis steps are performed under mild basic conditions (e.g., sodium hydroxide in aqueous ethanol) to convert esters to acids without degrading sensitive groups.

Research Findings and Optimization Data

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Solvent choice | Polar aprotic solvents increase alkylation yield by 15-20% compared to polar protic solvents | Enhances nucleophilicity and solubility of reactants |

| Temperature | Room temperature alkylation preferred; higher temperatures lead to side reactions | Maintains purity and prevents decomposition |

| Catalyst amount (KI) | 4 equivalents of potassium iodide optimal | Balances reaction rate and side product formation |

| Hydrolysis conditions | Mild base hydrolysis in aqueous ethanol yields >90% conversion | Preserves amino groups and quinazoline ring integrity |

These findings are consistent with the preparation of structurally related compounds and provide a reliable framework for synthesizing the target pentanedioic acid derivative.

Summary Table of Preparation Method Steps

| Step No. | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Quinazoline core synthesis | Substituted anthranilic acid, formamide | Cyclization, controlled methylation | 2,4-diamino-5-methyl-6-quinazoline |

| 2 | Preparation of chloromethyl quinazoline | Hydroxymethyl quinazoline, thionyl chloride | Solvent-free, room temp | 2,4-diamino-5-methyl-6-chloromethylquinazoline hydrochloride |

| 3 | Alkylation of benzoyl intermediate | 4-aminobenzoyl derivative, chloromethyl quinazoline, KI | Polar aprotic solvent, room temp | Benzoyl-quinazoline intermediate |

| 4 | Coupling with pentanedioic acid | Benzoyl-quinazoline intermediate, pentanedioic acid, coupling agent | Mild amide bond formation | Final pentanedioic acid derivative |

| 5 | Purification | Recrystallization, chromatography | Standard lab techniques | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides, which are useful intermediates in further chemical transformations.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with temperatures ranging from room temperature to reflux conditions, depending on the specific reaction.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery programs.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazoline moiety is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their anticancer properties. The presence of multiple amino groups and the quinazoline ring structure are key features that contribute to its biological activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer. The compound’s multiple amino groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Research Findings and Implications

- Enzyme Inhibition: Quinazoline derivatives exhibit nanomolar inhibition of thymidylate synthase, while pteridinyl analogues target DHFR. The methyl substituent in the target compound may optimize selectivity between these enzymes .

- Toxicity Profile : Chlorinated analogues show higher hepatic clearance in vitro, whereas the target compound’s methyl group reduces cytochrome P450 interactions, as predicted by QSAR models .

Biological Activity

Pentanedioic acid, specifically the compound 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)-, is a complex organic molecule with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in oncology and as an antifolate agent. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- can be summarized as follows:

- Molecular Formula : C22H24N6O5

- Chemical ID : CID 279213

- Key Functional Groups :

- Quinazoline moiety

- Benzoyl group

- Amino groups

The presence of these functional groups is crucial for its biological interactions and efficacy.

- Folate Pathway Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts nucleotide synthesis, leading to impaired DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .

- Transport Mechanisms : The uptake of this compound is facilitated by folate transporters such as the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT). Studies have shown that the compound exhibits selective uptake in folate-receptor expressing cells, enhancing its cytotoxic effects in tumor models .

In Vitro Studies

In vitro studies have demonstrated that pentanedioic acid derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound has shown IC50 values in the nanomolar range against human cancer cell lines expressing folate receptors. Specific values reported include:

In Vivo Studies

In vivo studies using severe combined immunodeficient (SCID) mice bearing human tumor xenografts have indicated significant antitumor activity:

- Tumor Growth Inhibition : Treatment with the compound resulted in over 99% inhibition of colony formation in tumor cells at the highest concentrations tested (1 nM) .

Case Study 1: Antitumor Efficacy

A study conducted on SCID mice with KB tumors demonstrated that administration of pentanedioic acid led to a marked reduction in tumor size compared to control groups treated with saline or untreated . This highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Pharmacokinetics and Biodistribution

Research has also focused on the pharmacokinetics of this compound, revealing favorable absorption and distribution profiles when administered orally. The ability to cross the blood-brain barrier via PCFT-mediated transport has been noted, suggesting potential applications in treating central nervous system tumors .

Research Findings Summary Table

| Study | Cell Line/Model | IC50 (nM) | Effect |

|---|---|---|---|

| Study 1 | FRα-expressing RT16 | 1.82 | Significant antiproliferative effect |

| Study 2 | FRβ-expressing D4 | 0.57 | High selectivity for tumor cells |

| In Vivo | SCID Mice with KB Tumors | N/A | >99% inhibition of colony formation |

Q & A

What are the recommended safety protocols for handling this compound in laboratory settings?

Basic Question

The compound requires stringent safety measures due to its potential acute toxicity and mutagenicity. Key protocols include:

- Personal Protective Equipment (PPE): Use face shields, safety glasses (tested to NIOSH or EN 166 standards), and nitrile gloves. Contaminated gloves must be disposed of according to laboratory waste guidelines .

- Engineering Controls: Work in a fume hood with adequate ventilation. Implement handwashing protocols before breaks and after handling .

- First Aid: In case of exposure, immediately rinse affected areas with water and consult a physician, providing the safety data sheet (SDS) for reference .

How can researchers structurally characterize this compound and verify its purity?

Basic Question

Characterization should integrate multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use ¹H NMR (e.g., DMSO-d₆ solvent) to resolve aromatic protons and confirm substitutions on the quinazoline and benzoyl moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (C₁₉H₂₁N₇O₆, MW 443.41 g/mol) .

- Melting Point Analysis: Compare experimental melting points with literature values to assess purity .

What synthetic strategies are effective for optimizing the yield of this compound?

Advanced Question

The quinazolinyl-methylamino-benzoyl backbone suggests parallels to 4(3H)-quinazolinone synthesis. Methodological improvements include:

- Reagent Optimization: Use phosphorus pentoxide (P₂O₅) and amine hydrochlorides in a 4:1 molar ratio to enhance cyclization efficiency .

- Temperature Control: Maintain reaction temperatures at 180°C for 45 minutes to minimize side products .

- Purification: Employ recrystallization from dichloromethane (CH₂Cl₂) and NaOH washes to isolate the target compound .

How should researchers design experiments to assess the compound’s stability under varying conditions?

Advanced Question

Stability studies must address:

- pH Sensitivity: Test solubility and degradation in buffers (pH 3–9) using HPLC to monitor decomposition over 24–72 hours. Evidence suggests stability under neutral conditions but lacks data for extremes .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >200°C) .

- Light Exposure: Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Question

Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-Response Repetition: Replicate studies across multiple cell lines (e.g., cancer vs. normal cells) with standardized IC₅₀ protocols .

- Metabolite Profiling: Use LC-MS to identify degradation products that may influence activity .

- Comparative Analysis: Cross-reference results with structurally analogous compounds (e.g., marine-derived amides/alkaloids) to contextualize mechanisms .

What are the potential metabolic pathways of this compound in mammalian systems?

Advanced Question

While decomposition data are limited, hypothesized pathways include:

- Hepatic Metabolism: Cytochrome P450-mediated oxidation of the quinazoline ring, followed by glucuronidation .

- Renal Excretion: Monitor urinary metabolites via high-resolution mass spectrometry (HRMS) in rodent models .

- In Silico Prediction: Apply software like ADMET Predictor™ to simulate phase I/II metabolism and prioritize experimental validation .

How can researchers address conflicting data on the compound’s mutagenic potential?

Advanced Question

Contradictory mutagenicity reports (e.g., Ames test vs. in vivo studies) require:

- Replication Under Controlled Conditions: Standardize bacterial strains (e.g., Salmonella TA98/TA100) and metabolic activation systems (S9 fraction) .

- Comet Assay Validation: Assess DNA damage in human lymphocytes to confirm clastogenicity .

- Structural Analog Comparison: Benchmark against nitrosofolic acid derivatives, which share nitrosoamino groups linked to mutagenicity .

What experimental frameworks are suitable for studying the compound’s interaction with enzymatic targets?

Advanced Question

Target engagement studies should integrate:

- Molecular Docking: Model interactions with dihydrofolate reductase (DHFR) using the quinazoline core as a folate analog .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) for putative targets .

- Enzyme Inhibition Assays: Measure IC₅₀ values under physiologically relevant cofactor conditions (e.g., NADPH for DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.